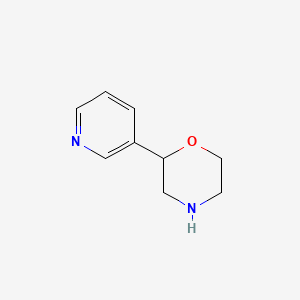

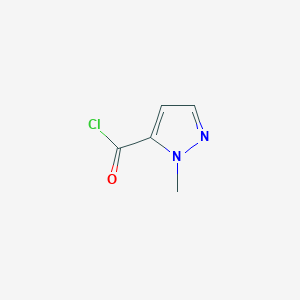

![molecular formula C11H13N3 B1598715 N-methyl-1-[4-(1H-pyrazol-1-yl)phenyl]methanamine CAS No. 866781-88-6](/img/structure/B1598715.png)

N-methyl-1-[4-(1H-pyrazol-1-yl)phenyl]methanamine

Vue d'ensemble

Description

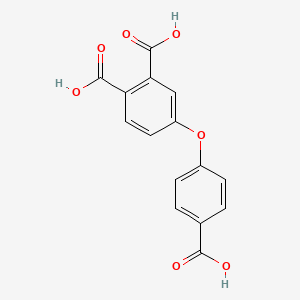

“N-methyl-1-[4-(1H-pyrazol-1-yl)phenyl]methanamine” is a chemical compound with the empirical formula C11H13N3 . It is also known by the synonym “(Methyl)[4-(pyrazol-1-yl)benzyl]amine” and has a molecular weight of 187.24 .

Molecular Structure Analysis

The molecular structure of “N-methyl-1-[4-(1H-pyrazol-1-yl)phenyl]methanamine” comprises a pyrazole ring attached to a phenyl group via a methanamine linker . The pyrazole ring is a five-membered heterocyclic aromatic ring with two nitrogen atoms at positions 1 and 2 and three carbon atoms .Chemical Reactions Analysis

While specific chemical reactions involving “N-methyl-1-[4-(1H-pyrazol-1-yl)phenyl]methanamine” are not detailed in the searched resources, pyrazole compounds are known to be used as scaffolds in the synthesis of bioactive chemicals and reactions in various media .Applications De Recherche Scientifique

Multitarget Directed Ligands for Alzheimer's Disease

3-Aryl-1-phenyl-1H-pyrazole derivatives, closely related to the compound , have been studied for their potential in treating Alzheimer's disease. These compounds show good inhibitory activities against acetylcholinesterase and selective monoamine oxidase-B, suggesting their applicability in multitarget directed ligand strategies for Alzheimer's disease treatment (Ashwani Kumar et al., 2013).

Luminescent Materials

Cyclometalated platinum complexes, which utilize phenyl-pyrazole ligands, exhibit high luminescence with quantum yields approaching 100%. These materials are promising for applications in light-emitting devices, displaying efficient blue to green light emission (Eric Turner et al., 2013).

Photocytotoxic Agents for Cancer Therapy

Iron(III) complexes containing pyrazole-based ligands have shown unprecedented photocytotoxicity in red light, offering a new approach to cancer therapy. These complexes generate reactive oxygen species upon light exposure, triggering apoptosis in cancer cells (Uttara Basu et al., 2014).

Corrosion Inhibition

Amino acid compounds, including those related to the target compound, have been evaluated as corrosion inhibitors for steel in acidic environments. These studies demonstrate the potential of pyrazole derivatives in protecting metals against corrosion, highlighting their practical applications in industrial settings (M. Yadav et al., 2015).

Antimicrobial Cotton Fabrics

Pyrazole-based compounds have been utilized in the development of antimicrobial cotton fabrics. These fabrics are treated with synthesized pyrazole derivatives to impart antimicrobial properties, demonstrating potential applications in healthcare and consumer products (A. Nada et al., 2018).

Mécanisme D'action

Target of Action

Compounds with similar structures, such as imidazole and pyrazole derivatives, have been reported to exhibit a broad range of biological activities . They are known to interact with various enzymes and receptors, influencing numerous biochemical processes.

Mode of Action

Based on the structural similarity to other pyrazole derivatives, it can be inferred that it may interact with its targets through non-covalent interactions such as hydrogen bonding, π-π stacking, and hydrophobic interactions . These interactions can lead to conformational changes in the target proteins, thereby modulating their activity.

Biochemical Pathways

Related compounds have been shown to influence a variety of pathways, including those involved in inflammation, tumor growth, diabetes, and various infectious diseases . The compound’s effect on these pathways can lead to downstream effects such as modulation of immune response, cell proliferation, and metabolic processes.

Pharmacokinetics

Its metabolism and excretion would likely involve enzymatic transformations and renal or hepatic clearance .

Result of Action

Based on the known activities of similar compounds, it may exert its effects by modulating the activity of its target proteins, leading to changes in cellular signaling and function .

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules can influence the compound’s action, efficacy, and stability. For instance, the compound’s activity could be affected by the pH of the environment due to the presence of ionizable groups. Similarly, high temperatures could potentially affect the compound’s stability .

Propriétés

IUPAC Name |

N-methyl-1-(4-pyrazol-1-ylphenyl)methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13N3/c1-12-9-10-3-5-11(6-4-10)14-8-2-7-13-14/h2-8,12H,9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SNGYKMODFWRKIL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCC1=CC=C(C=C1)N2C=CC=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40403091 | |

| Record name | N-Methyl-1-[4-(1H-pyrazol-1-yl)phenyl]methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40403091 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

187.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

866781-88-6 | |

| Record name | N-Methyl-1-[4-(1H-pyrazol-1-yl)phenyl]methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40403091 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

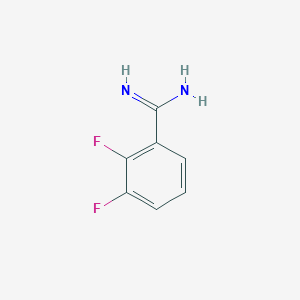

![(3Z)-4-[(2-Hydroxyethyl)amino]-3-penten-2-one](/img/structure/B1598633.png)

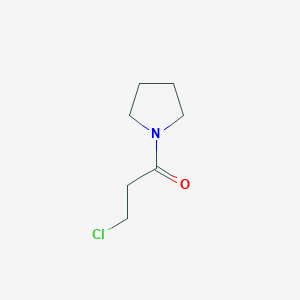

![2-Pyrrolidinyl-2-[4-(Trifluoromethyl)Phenyl]Ethylamine](/img/structure/B1598636.png)

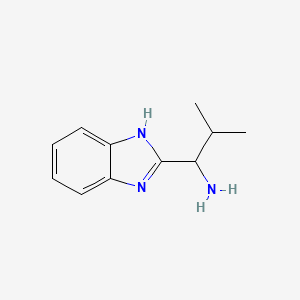

![4-[(Cyclopropylcarbonyl)amino]benzoic acid](/img/structure/B1598640.png)

![11-Oxo-10,11-dihydrodibenzo[B,F][1,4]thiazepine-8-carboxylic acid](/img/structure/B1598646.png)

![Tris[4-(heptadecafluorooctyl)phenyl]phosphine](/img/structure/B1598650.png)